Holmium sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15622-40-9 |

|---|---|

Molecular Formula |

H2HoO4S |

Molecular Weight |

263.01 g/mol |

IUPAC Name |

holmium;sulfuric acid |

InChI |

InChI=1S/Ho.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

JTZUUBNBNBFJCX-UHFFFAOYSA-N |

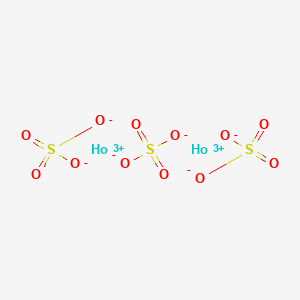

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] |

Canonical SMILES |

OS(=O)(=O)O.[Ho] |

Other CAS No. |

15622-40-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Primary Characteristics of Holmium Sulfate

This technical guide provides a comprehensive overview of the core characteristics of Holmium (III) sulfate (B86663), with a particular focus on its hydrated form, Holmium (III) sulfate octahydrate (Ho₂(SO₄)₃·8H₂O). This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the chemical and physical properties, synthesis, and analysis of this rare-earth compound.

Chemical and Physical Properties

Holmium sulfate is a yellow crystalline solid under natural light and is known for its interesting magnetic and spectroscopic properties.[1][2] It is moderately soluble in water and acids.[3][4] The octahydrate form is the most commonly available and studied.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its octahydrate form.

| Property | Value | Notes | Citation |

| Chemical Formula | Ho₂(SO₄)₃ | Anhydrous | [5] |

| Ho₂(SO₄)₃·8H₂O | Octahydrate | [2] | |

| Molecular Weight | 618.04 g/mol | Anhydrous | [6] |

| 762.17 g/mol | Octahydrate | [1] | |

| Appearance | White solid | Anhydrous | [5] |

| Yellow crystal | Octahydrate | [2] | |

| CAS Number | 15622-40-0 | Anhydrous | [7] |

| 13473-57-9 | Octahydrate | [1] |

| Solubility of this compound Octahydrate in Water | ||

| Temperature (°C) | Solubility ( g/100g H₂O) | Citation |

| 20 | 8.18 | [1][3] |

| 25 | 6.71 | [1][3] |

| 40 | 4.52 | [1][3] |

| Magnetic Properties | |||

| Property | Value | Notes | Citation |

| Molar Magnetic Susceptibility (χm) | +88100 x 10⁻⁶ cm³/mol | For Holmium Oxide (Ho₂O₃), indicating strong paramagnetism of the Ho³⁺ ion. | [8] |

Crystal Structure

The crystal structure of Holmium (III) sulfate octahydrate is monoclinic. It is isostructural with other rare-earth sulfate octahydrates such as those of terbium and dysprosium.[3] The structure belongs to the space group C12/c1.

| Crystallographic Data (for isostructural Tb₂(SO₄)₃·8H₂O) | ||

| Parameter | Value | Citation |

| Crystal System | Monoclinic | [3] |

| Space Group | C12/c1 (No. 15) | [3] |

| a | 13.493(3) Å | [3] |

| b | 6.714(1) Å | [3] |

| c | 18.231(3) Å | [3] |

| β | 102.16(2)° | [3] |

| Volume | 1614.5 ų | [3] |

| Z | 4 | [3] |

Experimental Protocols

Synthesis of Holmium (III) Sulfate

A common method for the synthesis of Holmium (III) sulfate involves the reaction of Holmium metal with sulfuric acid.

Protocol:

-

Carefully add a stoichiometric amount of elemental Holmium metal to a solution of 18 M sulfuric acid in a fume hood.[9]

-

The reaction will proceed with the evolution of hydrogen gas, resulting in the formation of this compound.[9]

-

The balanced chemical equation for this single displacement reaction is: 2Ho(s) + 3H₂SO₄(aq) → Ho₂(SO₄)₃(aq) + 3H₂(g)[9]

-

To obtain the octahydrate crystals, the resulting solution can be concentrated by gentle heating and then allowed to cool slowly, leading to the crystallization of Ho₂(SO₄)₃·8H₂O.

-

The crystals can then be collected by filtration, washed with cold deionized water, and dried in a desiccator.

Quantitative Analysis: Spectrophotometric Determination

The concentration of Holmium (III) ions in a solution can be determined spectrophotometrically using a complexing agent such as Solochrome Black T.[10]

Protocol:

-

Prepare a series of standard solutions of Holmium (III) sulfate of known concentrations.

-

To each standard and the unknown sample, add a solution of Solochrome Black T reagent in a buffer solution to maintain a pH of 5.[10]

-

Allow the solutions to stand for the color to develop fully. The complex formed is violet.[10]

-

Measure the absorbance of each solution at the wavelength of maximum absorption for the Holmium (III)-Solochrome Black T complex.

-

Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

-

Determine the concentration of the unknown sample by comparing its absorbance to the calibration curve. Beer's law is obeyed in the concentration range of 6.06x10⁻⁷ to 54.56x10⁻⁷ M.[10]

Characterization by X-ray Diffraction (XRD)

The crystal structure and phase purity of synthesized this compound can be confirmed using powder X-ray diffraction.

Protocol:

-

A finely ground powder sample of the this compound is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).

-

The diffraction pattern is recorded over a range of 2θ angles.

-

The resulting diffractogram, a plot of intensity versus 2θ, is then compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) or with calculated patterns based on known crystal structures of isostructural compounds to identify the crystalline phases present.[11]

Thermal Analysis

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) can be used to study the thermal decomposition of this compound octahydrate.

Protocol:

-

A small, accurately weighed sample of Ho₂(SO₄)₃·8H₂O is placed in a crucible within a thermogravimetric analyzer.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The TGA instrument records the mass of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and a reference material.

-

The resulting TGA curve will show mass loss steps corresponding to dehydration and decomposition. The DTA curve will show endothermic or exothermic peaks associated with these processes. The decomposition of hydrated metal sulfates typically involves multiple dehydration steps followed by the decomposition of the anhydrous sulfate at higher temperatures to the corresponding oxide.[9]

Visualizations

Logical Relationship of Properties

Caption: Logical relationship of this compound properties.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for synthesis and characterization.

References

- 1. This compound OCTAHYDRATE CAS#: 13473-57-9 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Holmium(III) Sulfate Octahydrate,CAS : 13473-57-9 [eforu-chemical.com]

- 6. benchchem.com [benchchem.com]

- 7. govinfo.gov [govinfo.gov]

- 8. researchgate.net [researchgate.net]

- 9. eforu-chemical.com [eforu-chemical.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chalcogen.ro [chalcogen.ro]

An In-Depth Technical Guide to the Physical and Chemical Properties of Holmium Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Holmium sulfate (B86663) hydrate (B1144303), with a particular focus on the commonly available octahydrate form (Ho₂(SO₄)₃·8H₂O). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of holmium compounds.

Chemical Identity and Physical Properties

Holmium sulfate hydrate is an inorganic salt of the rare earth metal holmium. It is typically available as a hydrate, with the octahydrate being the most common form. The physical properties of this compound octahydrate are summarized in the table below.

| Property | Value | References |

| Molecular Formula | Ho₂(SO₄)₃·8H₂O | [1][2] |

| Molecular Weight | 762.17 g/mol | [2] |

| Appearance | Yellow or orange crystalline powder | [1] |

| Solubility in Water | 8.18 g/100g H₂O (20°C)6.71 g/100g H₂O (25°C)4.52 g/100g H₂O (40°C) | [2][3] |

| Density | Not available | [1][2][4] |

| Melting Point | Decomposes upon heating | [4] |

Chemical Properties and Reactivity

This compound hydrate is stable under normal conditions. As a salt of a strong acid (sulfuric acid) and a relatively weak base (holmium hydroxide), its aqueous solutions are expected to be slightly acidic due to hydrolysis of the Ho³⁺ ion.

Thermal Decomposition

Experimental Protocols

Synthesis of this compound Octahydrate

A general method for the synthesis of rare earth sulfate hydrates can be adapted for this compound octahydrate.

Materials:

-

Holmium(III) oxide (Ho₂O₃)

-

Dilute sulfuric acid (H₂SO₄)

-

Deionized water

-

pH meter or pH paper

-

Heating plate with magnetic stirrer

-

Crystallization dish

Procedure:

-

Slowly add a stoichiometric amount of Holmium(III) oxide to a stirred solution of dilute sulfuric acid. The reaction is exothermic and should be controlled.

-

Gently heat the mixture with continuous stirring until the Holmium(III) oxide is completely dissolved.

-

Adjust the pH of the solution to slightly acidic (around pH 4-5) by adding more sulfuric acid or a dilute solution of a non-interfering base if necessary.

-

Filter the solution to remove any unreacted starting material or impurities.

-

Transfer the clear solution to a crystallization dish and allow the solvent to evaporate slowly at room temperature.

-

Yellow or orange crystals of this compound octahydrate will form.

-

Collect the crystals by filtration, wash them with a small amount of cold deionized water, and then with ethanol.

-

Dry the crystals in a desiccator over a suitable drying agent.

Characterization of this compound Hydrate

Standard analytical techniques can be employed to characterize the synthesized this compound hydrate.

-

Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the compound.

-

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC): To determine the water content and study the thermal decomposition profile. The analysis should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational modes of the sulfate ions and water molecules.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): To determine the elemental composition and purity of the sample.

Applications in Research and Drug Development

The applications of holmium compounds in the medical field are predominantly associated with the radioactive isotope Holmium-166 (¹⁶⁶Ho). This isotope is a potent beta-emitter, making it suitable for radiotherapy.

Radiopharmaceutical Applications of ¹⁶⁶Ho

¹⁶⁶Ho-labeled compounds are being investigated and used for the treatment of various cancers[5][6][7]. These applications include:

-

Selective Internal Radiation Therapy (SIRT): ¹⁶⁶Ho-loaded microspheres are used for the treatment of liver tumors[8].

-

Direct Intratumoral Injection: ¹⁶⁶Ho complexed with chitosan (B1678972) has been used for the treatment of hepatocellular carcinoma[6].

-

Bone Metastases: ¹⁶⁶Ho complexed with chelating agents like DOTMP is being explored for targeting bone metastases[5].

The stable isotope, Holmium-165 (¹⁶⁵Ho), which is the naturally occurring form, can be activated by neutron bombardment to produce ¹⁶⁶Ho[5][7].

Non-Radioactive Holmium Compounds in Biomedical Research

While the primary focus is on ¹⁶⁶Ho, non-radioactive holmium compounds, including nanoparticles of holmium oxide, are being explored for various biomedical applications due to holmium's unique magnetic and imaging properties.

-

Magnetic Resonance Imaging (MRI) and Computed Tomography (CT) Contrast Agents: Holmium's high magnetic moment and X-ray attenuation coefficient make its compounds potential dual-modal contrast agents for MRI and CT imaging[9][10].

-

Drug Delivery: Holmium-containing nanoparticles are being investigated as potential carriers for targeted drug delivery[11][12]. For instance, holmium ferrite (B1171679) nanoparticles have been studied for the delivery of anticancer drugs[12].

A study on the biodistribution of different holmium compounds in rats showed that this compound was primarily found in the liver and spleen, highlighting its potential for targeted delivery to these organs[13].

Safety and Handling

This compound hydrate is considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation[4]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[4].

Conclusion

This compound hydrate is a readily available source of holmium for research and development. While its direct therapeutic applications in its non-radioactive form are still in the exploratory phase, its role as a precursor for radiopharmaceuticals and its potential in advanced imaging and drug delivery systems make it a compound of significant interest to the scientific and medical communities. This guide provides a foundational understanding of its properties and handling, which is essential for its safe and effective use in a laboratory setting. Further research is warranted to fully elucidate its potential in various biomedical applications.

References

- 1. Holmium(III) Sulfate Octahydrate,CAS : 13473-57-9 [eforu-chemical.com]

- 2. Cas 13473-57-9,this compound OCTAHYDRATE | lookchem [lookchem.com]

- 3. 13473-57-9 CAS MSDS (this compound OCTAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. The various therapeutic applications of the medical isotope holmium-166: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openmedscience.com [openmedscience.com]

- 7. The various therapeutic applications of the medical isotope holmium-166: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Holmium-166 used to treat liver cancer - Nuclear Engineering International [neimagazine.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis [frontiersin.org]

- 11. Preparation of neutron-activatable holmium nanoparticles for the treatment of ovarian cancer metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phyto-fabrication of ultrafine nanoscale holmium oxide HT-Ho2O3 NPs and their biomedical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug metabolism: Comparison of biodistribution profile of holmium in three different compositions in healthy Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure and Synthesis of Holmium (III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure and synthesis of Holmium (III) sulfate (B86663). The information is curated for professionals in research, science, and drug development who require a thorough understanding of this inorganic compound. This document details the crystallographic properties of its hydrated form, provides comprehensive experimental protocols for its synthesis, and visualizes key structural and procedural aspects.

Crystal Structure of Holmium (III) Sulfate

Holmium (III) Sulfate Octahydrate (Ho₂(SO₄)₃·8H₂O) is expected to crystallize in the monoclinic system with the space group C2/c . This structure consists of a complex three-dimensional network. The Holmium (III) ions are coordinated by oxygen atoms from both the sulfate groups and water molecules.

The coordination environment of the Ho³⁺ ion is a key feature of its crystal structure. Each holmium ion is typically coordinated by eight oxygen atoms, forming a distorted square antiprism or a similar eight-coordinate polyhedron. Four of these coordinating oxygen atoms are from water molecules, and the other four are from four distinct sulfate tetrahedra. The sulfate ions act as bridging ligands, connecting the holmium-aqua complexes into a polymeric structure.

The crystal lattice is further stabilized by an extensive network of hydrogen bonds between the coordinated and uncoordinated water molecules and the oxygen atoms of the sulfate groups.

Crystallographic Data (Inferred)

The following table summarizes the anticipated crystallographic data for Holmium (III) sulfate octahydrate, based on its isostructural relationship with other rare earth sulfate octahydrates.

| Parameter | Value |

| Chemical Formula | Ho₂(SO₄)₃·8H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Coordination Number of Ho³⁺ | 8 |

| Coordination Geometry | Distorted Square Antiprism |

Synthesis of Holmium (III) Sulfate

Holmium (III) sulfate is typically synthesized from Holmium (III) oxide (Ho₂O₃), which is the most common and stable oxide of holmium. The synthesis involves the reaction of the oxide with sulfuric acid, followed by crystallization. Both the hydrated and anhydrous forms can be obtained through controlled reaction and heating conditions.

Synthesis of Holmium (III) Sulfate Octahydrate (Ho₂(SO₄)₃·8H₂O)

This protocol describes the laboratory-scale synthesis of crystalline Holmium (III) sulfate octahydrate from Holmium (III) oxide.

Experimental Protocol:

-

Dissolution of Holmium (III) Oxide:

-

Accurately weigh a specific amount of high-purity Holmium (III) oxide (Ho₂O₃) powder.

-

In a fume hood, slowly add a stoichiometric excess of dilute sulfuric acid (e.g., 2 M H₂SO₄) to the oxide in a beaker with constant stirring. The reaction is exothermic.

-

The reaction is: Ho₂O₃(s) + 3H₂SO₄(aq) → Ho₂(SO₄)₃(aq) + 3H₂O(l).

-

Gently heat the solution (e.g., to 60-70 °C) on a hot plate to ensure complete dissolution of the oxide and to obtain a clear, pale yellow solution. A slight excess of acid is used to prevent the hydrolysis of the holmium salt.

-

-

Crystallization:

-

Filter the hot solution through a fine porosity filter paper to remove any unreacted oxide or impurities.

-

Allow the filtrate to cool slowly to room temperature. To promote the growth of larger crystals, the solution can be loosely covered and left undisturbed for several days.

-

Alternatively, for faster crystallization, the volume of the solution can be reduced by gentle heating before cooling.

-

-

Isolation and Drying of Crystals:

-

Once a sufficient amount of crystals has formed, isolate them from the mother liquor by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any residual sulfuric acid, followed by a wash with a water-miscible organic solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

Dry the crystals at room temperature in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel or anhydrous calcium chloride). Avoid excessive heating, which could lead to the loss of water of hydration.

-

Synthesis of Anhydrous Holmium (III) Sulfate (Ho₂(SO₄)₃)

Anhydrous Holmium (III) sulfate can be prepared by the controlled thermal dehydration of the hydrated salt.

Experimental Protocol:

-

Dehydration:

-

Place a known amount of finely ground Holmium (III) sulfate octahydrate in a porcelain crucible.

-

Heat the crucible in a programmable furnace.

-

The temperature should be increased gradually to avoid the formation of basic sulfates. A typical heating profile would be to hold the temperature at around 120 °C for several hours to remove the bulk of the water, followed by a slow ramp-up to 300-400 °C to remove the remaining coordinated water molecules.

-

Maintain the final temperature for several hours until a constant weight is achieved, indicating complete dehydration.

-

-

Handling and Storage:

-

Cool the anhydrous Holmium (III) sulfate in a desiccator to prevent rehydration from atmospheric moisture.

-

Store the anhydrous salt in a tightly sealed container in a dry environment.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Holmium (III) sulfate octahydrate.

Caption: Workflow for the synthesis of Holmium(III) sulfate octahydrate.

Coordination Environment of Holmium (III) Ion

This diagram illustrates the coordination environment of the Holmium (III) ion in the octahydrate crystal structure.

Caption: Coordination of the Holmium(III) ion with water and sulfate groups.

Magnetic susceptibility of Holmium sulfate at room temperature.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of Holmium sulfate (B86663) at room temperature. Due to the scarcity of directly reported experimental values for Holmium sulfate, this document synthesizes data from closely related compounds and provides detailed experimental protocols for its measurement. This information is critical for researchers in fields such as contrast agent development, materials science, and quantum computing, where the magnetic properties of lanthanide compounds are of paramount importance.

Core Data on Magnetic Susceptibility

The following table summarizes the molar magnetic susceptibility of relevant Holmium compounds and a closely related lanthanide sulfate. These values are typically measured at or near room temperature (298 K).

| Compound | Formula | Molar Magnetic Susceptibility (χ_m) x 10⁻⁶ cm³/mol | Temperature (K) |

| Holmium (elemental) | Ho | +905.467 | Room Temperature |

| Holmium Oxide | Ho₂O₃ | +88100 | Room Temperature |

| Erbium Sulfate Octahydrate | Er₂(SO₄)₃·8H₂O | +74600[1] | Room Temperature |

| This compound Octahydrate (Estimated) | Ho₂(SO₄)₃·8H₂O | ~75000 - 90000 | Room Temperature |

Note: The value for Holmium (elemental) is presented in m³/mol and has been converted to cm³/mol for consistency. The estimated value for this compound Octahydrate is based on the value for the adjacent lanthanide, Erbium, and Holmium Oxide.

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of magnetic susceptibility is a fundamental experimental procedure in magnetochemistry. Several methods are employed, with the Gouy, Faraday, and Quincke's methods being the most common for solid and liquid samples.

The Gouy Method

The Gouy method is a classical and widely used technique for measuring the magnetic susceptibility of solid and liquid samples. It relies on measuring the apparent change in mass of a sample when it is suspended in a non-uniform magnetic field.

Experimental Procedure:

-

Sample Preparation: The solid sample, in this case, this compound powder, is packed uniformly into a long, cylindrical Gouy tube. The tube is typically made of glass and has a known, negligible magnetic susceptibility.

-

Apparatus Setup: A sensitive analytical balance is used, from which the Gouy tube is suspended. The bottom of the tube is positioned between the poles of a powerful electromagnet, where the magnetic field is strongest, while the top of the tube is in a region of negligible magnetic field.

-

Initial Measurement (Field Off): The mass of the sample and the tube is accurately measured in the absence of a magnetic field.

-

Second Measurement (Field On): The electromagnet is turned on, creating a strong magnetic field gradient along the length of the tube. The apparent mass of the sample is measured again.

-

Data Analysis: A paramagnetic substance like this compound will be drawn into the magnetic field, resulting in an apparent increase in mass. The change in mass is directly proportional to the magnetic susceptibility of the sample.

The Faraday Method

The Faraday method is a more sensitive technique that is particularly suitable for small sample sizes and for studying the temperature dependence of magnetic susceptibility. It utilizes a uniform magnetic field with a constant gradient.

Experimental Procedure:

-

Sample Preparation: A small amount of the this compound sample is placed in a sample holder, often a small bucket or cup made of a diamagnetic material.

-

Apparatus Setup: The sample holder is suspended from a microbalance and positioned in a region of a uniform magnetic field with a well-defined gradient.

-

Force Measurement: The magnetic force on the sample is measured by the microbalance. This force is directly proportional to the mass susceptibility of the sample, the magnetic field strength, and the field gradient.

-

Calibration: The apparatus is calibrated using a standard substance with a known magnetic susceptibility.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the magnetic susceptibility of a solid sample using a balance-based method like the Gouy or Faraday method.

This guide provides a foundational understanding of the magnetic susceptibility of this compound for professionals in research and development. While a precise experimental value remains to be definitively reported in publicly accessible literature, the provided data and methodologies offer a strong basis for experimental design and theoretical considerations.

References

An In-depth Technical Guide to the Optical Absorption Spectrum of Holmium Sulfate Solution

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical absorption spectrum of the Holmium(III) ion in aqueous solution. The unique and well-defined absorption profile of Holmium makes it an indispensable tool in the field of spectrophotometry, particularly for the calibration of wavelength accuracy in UV-Visible spectrophotometers. While this guide focuses on Holmium sulfate (B86663), the spectral data presented is largely characteristic of the aqueous Holmium(III) ion (Ho³⁺) and is commonly obtained using solutions of Holmium oxide in perchloric acid, which serves as a widely accepted wavelength calibration standard.[1][2]

Core Principles of Holmium Absorption

The optical absorption spectrum of the Holmium(III) ion is distinguished by a series of sharp, narrow, and well-resolved absorption bands across the ultraviolet (UV) and visible regions. These bands arise from electronic transitions within the 4f electron shell of the Ho³⁺ ion. The f-shell electrons are well-shielded from external influences, resulting in absorption peaks that are relatively insensitive to the chemical environment, such as the counter-ion (e.g., sulfate or perchlorate) or changes in temperature.[2][3][4] This intrinsic stability makes Holmium solutions an excellent and reliable reference material for wavelength calibration.[1][5]

Quantitative Spectral Data

The absorption peaks of Holmium(III) in an acidic aqueous solution are well-documented. The following table summarizes the certified wavelengths of minimum transmittance (which correspond to absorption maxima) for a standard 4% (m/v) Holmium oxide in 10% (v/v) perchloric acid solution. These values are widely used for spectrophotometer qualification.[2][3]

| Band No. | Certified Wavelength (nm)[2][3] | Region |

| 1 | 241.0 | Ultraviolet |

| 2 | 249.8 | Ultraviolet |

| 3 | 278.2 | Ultraviolet |

| 4 | 287.1 | Ultraviolet |

| 5 | 333.5 | Ultraviolet |

| 6 | 345.5 | Ultraviolet |

| 7 | 361.5 | Ultraviolet |

| 8 | 385.6 | Visible |

| 9 | 416.2 | Visible |

| 10 | 445.8 | Visible |

| 11 | 459.9 | Visible |

| 12 | 485.2 | Visible |

| 13 | 536.5 | Visible |

| 14 | 640.5 | Visible |

Note: The exact measured wavelength can be slightly dependent on the spectral bandwidth of the instrument. The certified values are typically provided with an uncertainty of approximately ±0.1 nm to ±1.5 nm.[3][6]

Experimental Protocol: Measurement of Absorption Spectrum

This section details the methodology for preparing a Holmium sulfate solution and measuring its optical absorption spectrum.

Instrumentation

-

Spectrophotometer: A high-precision, double-beam UV-Visible spectrophotometer is required. The instrument should have a selectable spectral bandwidth, ideally 3 nm or less, to resolve the sharp Holmium peaks accurately.[2][3] A common instrument used for such measurements is the Varian Cary series or equivalent.[3]

-

Cuvettes: 10 mm pathlength quartz cuvettes are necessary for measurements in the UV region.

Reagents and Solution Preparation

-

Holmium(III) Sulfate Hydrate (Ho₂(SO₄)₃·xH₂O): High purity (e.g., 99.9% or greater) salt.

-

Deionized Water: High-purity, 18 MΩ·cm.

-

Sulfuric Acid (H₂SO₄): Trace metal grade, concentrated.

Preparation of a 1% (w/v) this compound Stock Solution:

-

Accurately weigh 1.0 g of Holmium(III) sulfate hydrate.

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Add approximately 80 mL of deionized water.

-

To prevent hydrolysis and ensure complete dissolution, add a small amount of concentrated sulfuric acid dropwise (e.g., 0.1 mL) and swirl gently until the solid is fully dissolved.

-

Once dissolved, dilute the solution to the 100 mL mark with deionized water.

-

Mix the solution thoroughly by inversion.

Measurement Procedure

-

Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 30-45 minutes to ensure thermal stability.[7]

-

Set Scan Parameters: Configure the instrument to perform a wavelength scan across the desired range (e.g., 200 nm to 700 nm). Set the spectral bandwidth to a value appropriate for resolving the peaks (e.g., 1 nm).[6]

-

Baseline Correction: Fill a quartz cuvette with the blank solution (deionized water slightly acidified with sulfuric acid, matching the solvent of the sample). Place it in the sample holder and record a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.[7]

-

Sample Measurement: Empty the cuvette, rinse it with the this compound solution, and then fill it with the this compound solution. Place it in the sample holder.

-

Acquire Spectrum: Run the wavelength scan to acquire the absorption spectrum of the this compound solution.

-

Peak Identification: Use the instrument's software to identify the wavelengths of maximum absorbance. Compare these measured peak positions against the certified values to verify the wavelength accuracy of the spectrophotometer.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the optical absorption spectrum of a this compound solution.

Caption: Experimental workflow for this compound solution analysis.

References

- 1. ccat.co.nz [ccat.co.nz]

- 2. starna.com [starna.com]

- 3. Spectral Transmittance Characteristics of Holmium Oxide in Perchloric Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Unraveling the Solubility of Holmium Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of holmium (III) sulfate (B86663) in various organic solvents. Recognizing the current scarcity of publicly available quantitative data, this document synthesizes existing information, presents data for analogous rare-earth compounds to offer a predictive framework, and details robust experimental protocols for the precise determination of holmium sulfate solubility. This guide is intended to be a valuable resource for researchers in materials science, drug development, and chemical synthesis where holmium compounds are utilized.

Introduction to this compound

Holmium (III) sulfate, with the chemical formula Ho₂(SO₄)₃, is an inorganic compound of the rare-earth element holmium. It typically exists as a hydrate, Ho₂(SO₄)₃·8H₂O, which appears as a yellow crystalline solid under natural light. Holmium and its compounds are of significant interest due to their unique magnetic and spectroscopic properties, finding applications in specialized glasses, lasers, and as calibration standards for spectrophotometers.[1] In the realm of drug development and materials science, understanding the solubility of this compound in non-aqueous media is critical for its use as a precursor in synthesis, for creating homogeneous reaction mixtures, and for formulation development.

Qualitative descriptions of this compound's solubility are often varied in commercial literature, with some sources describing it as soluble in water, while others claim it is insoluble.[2][3] It is generally stated that organometallic forms of holmium are soluble in organic solutions.[4][5] However, for the inorganic salt, specific quantitative data in organic solvents is largely unavailable in peer-reviewed literature. This guide aims to address this gap by providing a framework for understanding and determining its solubility.

Quantitative Solubility Data

A thorough review of scientific literature reveals a significant lack of published quantitative data on the solubility of this compound in common organic solvents. The data that is available is often from non-peer-reviewed sources and should be treated with caution.

The most specific data found is for holmium(III) sulfate octahydrate in acetone, presented in Table 1. Researchers are strongly advised to verify this data experimentally before use in critical applications.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Data Source |

| Acetone | 0 | 8.18 | Sciencemadness Wiki[1] |

| 10 | 6.1 | Sciencemadness Wiki[1] | |

| 20 | 4.52 | Sciencemadness Wiki[1] |

Note: The same source erroneously lists identical solubility data for holmium(III) sulfate octahydrate in ethanol, suggesting a potential data entry error. This underscores the need for experimental verification.

Predicted Solubility and Trends from Analogous Compounds

In the absence of direct data, the solubility of this compound in organic solvents can be inferred from the behavior of other rare-earth sulfates. Generally, the solubility of inorganic salts like rare-earth sulfates in organic solvents is limited, especially in non-polar solvents. However, in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are known to dissolve a wide range of inorganic salts, a higher solubility of this compound can be anticipated.[6][7]

Studies on other lanthanide sulfates in mixed-solvent systems, such as water-alcohol mixtures, have shown that solubility is a complex function of solvent composition and temperature.[2][8] It is reasonable to expect that this compound would follow similar trends.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is essential. The most common and reliable method is the isothermal equilibrium method. This involves creating a saturated solution of this compound in the desired organic solvent at a constant temperature, followed by the quantitative analysis of the holmium concentration in the solution.

Isothermal Equilibrium Method

This protocol describes a general procedure for determining the solubility of this compound in an organic solvent.

Materials and Equipment:

-

Holmium (III) sulfate (anhydrous or hydrated form, purity ≥ 99.9%)

-

Organic solvent of interest (analytical grade)

-

Constant temperature bath or incubator

-

Sealed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, ICP-OES/MS, or titration equipment)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a constant temperature bath and stir vigorously for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be determined by taking measurements at different time points until the concentration of the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, stop stirring and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any suspended solid particles. This step should be performed while maintaining the temperature of the solution.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent and determine the concentration of holmium using a suitable analytical method as described below.

Analytical Methods for Holmium Concentration

The gravimetric method is a straightforward technique for determining the concentration of a saturated solution.

Procedure:

-

Accurately weigh an empty, dry container (e.g., an evaporating dish).

-

Pipette a known volume of the filtered saturated solution into the weighed container and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of this compound).

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.

-

The mass of the dissolved this compound can be calculated from the final and initial weights of the container. The solubility can then be expressed in g/100g of solvent or other appropriate units.

The following diagram illustrates the workflow for gravimetric solubility determination.

Workflow for Gravimetric Solubility Determination.

Holmium ions have characteristic sharp absorption peaks in the UV-Vis spectrum, which can be used for quantitative analysis.[9][4][10][11][12]

Procedure:

-

Prepare Standard Solutions: Create a series of this compound solutions of known concentrations in the organic solvent of interest.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at a characteristic wavelength for holmium (e.g., around 361 nm, 451 nm, or 537 nm). Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

Measure Sample Absorbance: Measure the absorbance of the appropriately diluted, filtered saturated solution.

-

Determine Concentration: Use the calibration curve to determine the concentration of holmium in the diluted sample, and then calculate the concentration in the original saturated solution.

Complexometric titration is a classic and accurate method for determining the concentration of metal ions.[13]

Procedure:

-

Sample Preparation: Pipette a known volume of the filtered saturated solution into a flask. Add a suitable buffer solution to maintain the required pH for the titration (typically slightly alkaline for rare-earth elements).

-

Add Indicator: Add a small amount of a suitable metal ion indicator, such as Xylenol Orange or Eriochrome Black T.

-

Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The endpoint is indicated by a sharp color change.

-

Calculation: Calculate the concentration of holmium in the saturated solution based on the volume of EDTA solution used and the stoichiometry of the Ho³⁺-EDTA complex (which is 1:1).

The following diagram outlines the general workflow for determining solubility via a concentration-based analytical method like spectrophotometry or titration.

General Workflow for Solubility Determination.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.ws [chem.ws]

- 4. reagecon.com [reagecon.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Potentiometric study of holmium complexes with EDTMP | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. UV-VIS Standard 6:holmium oxide solution analytical standard [sigmaaldrich.com]

- 11. starna.com [starna.com]

- 12. Holmium Oxide Reference for Wavelength in the Visible and UV [starnacells.com]

- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]

Navigating the Unseen: A Technical Guide to the Safe Handling of Holmium Sulfate Powder

For Immediate Release

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and potential hazards of Holmium sulfate (B86663) powder. While specific quantitative toxicity data for Holmium sulfate is limited, this guide synthesizes available information on Holmium compounds and other lanthanides to establish best practices for laboratory safety.

Hazard Identification and Classification

Toxicological Data Summary

Quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration), for this compound are not widely available in published literature. However, data for a related Holmium compound, Holmium chloride, can provide a general indication of its low acute toxicity.

| Compound | CAS Number | Route of Exposure | Test Species | LD50 Value | Reference |

| Holmium (III) chloride | 10138-62-2 | Oral | Mouse | 5165 mg/kg | [4] |

| Holmium (III) sulfate | 13473-57-9 | Oral, Dermal, Inhalation | - | Data Not Available | [5][6] |

| Gadolinium (III) sulfate | 13450-87-8 | Oral, Dermal, Inhalation | - | Data Not Available | [7] |

Note: The absence of specific data for this compound necessitates a cautious approach, treating it as a substance with potential for irritation and unknown long-term effects.

Biological Interactions and Signaling Pathways

Lanthanide ions, including Holmium (Ho³⁺), are known to interact with biological systems, primarily due to their similar ionic radii to calcium ions (Ca²⁺).[8] This similarity allows them to interfere with calcium-dependent cellular processes. While specific signaling pathways for this compound have not been extensively elucidated, the general mechanism for lanthanides involves the competitive inhibition of calcium channels and calcium-binding proteins.[9][10][11] This can potentially impact a variety of downstream signaling cascades involved in neurotransmission, muscle contraction, and other physiological functions.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is paramount when working with this compound powder to mitigate risks of exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following workflow outlines the mandatory PPE for handling this compound powder.

Spill Management Protocol

In the event of a spill, a structured and calm response is critical to prevent contamination and exposure.

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1][6] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][6] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |

Storage and Disposal

Storage: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Disposal: Dispose of this compound waste in accordance with all applicable federal, state, and local regulations. It is recommended to consult with your institution's environmental health and safety department for specific guidelines.[5]

Conclusion

While this compound is considered to have low acute toxicity, its potential for irritation and the lack of comprehensive long-term toxicological data warrant a cautious and well-informed approach to its handling. By implementing the robust safety protocols, engineering controls, and emergency procedures outlined in this guide, researchers and scientists can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and adherence to best practices are essential when working with any chemical compound, including this compound.

References

- 1. Holmium Chloride - ESPI Metals [espimetals.com]

- 2. The neural toxicity of lanthanides: An update and interpretations | EurekAlert! [eurekalert.org]

- 3. chemistrycool.com [chemistrycool.com]

- 4. fishersci.com [fishersci.com]

- 5. scienceinfo.com [scienceinfo.com]

- 6. Genome-wide toxicogenomic study of the lanthanides sheds light on the selective toxicity mechanisms associated with critical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GADOLINIUM(III) SULFATE - Safety Data Sheet [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. oatext.com [oatext.com]

- 10. Interactions between two divalent ion binding sites in N-methyl-d-aspartate receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium-Dependent Regulation of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Holmium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of Holmium and its derivative, Holmium sulfate (B86663). It details the initial identification of the element by Jacques-Louis Soret, Marc Delafontaine, and Per Teodor Cleve, and outlines the subsequent logical progression to the synthesis of its compounds. This document includes a compilation of the physicochemical properties of Holmium, Holmium Oxide, and Holmium Sulfate in structured tables for comparative analysis. Furthermore, a plausible experimental protocol for the historical synthesis of this compound from Holmium oxide is presented, based on established chemical methodologies of the era. Visual representations of the discovery timeline and the synthesis workflow are provided to enhance comprehension.

Introduction

Holmium (Ho), a rare earth element belonging to the lanthanide series, was first identified in the late 19th century through spectroscopic and chemical separation techniques.[1][2][3] Its discovery was a collaborative effort, with contributions from several notable chemists of the time.[1][4] Following the isolation of its oxide, the synthesis of various holmium salts, including this compound, would have been a natural progression in the characterization of this new element. This compound, like other holmium compounds, exhibits unique magnetic and optical properties that have made it a subject of interest in various scientific and technological fields.[4] This guide aims to provide a comprehensive overview of the historical context and technical details surrounding Holmium and this compound.

The Discovery of Holmium: A Chronological Account

The discovery of Holmium was not a singular event but rather a series of observations and experiments conducted by different scientists.

In 1878 , Swiss chemists Jacques-Louis Soret and Marc Delafontaine were the first to observe unknown spectral absorption bands while analyzing a sample of "erbia" (erbium oxide).[1][5] They named this unknown substance "Element X".[1][6]

Independently, in 1879 , Swedish chemist Per Teodor Cleve , while meticulously purifying erbia, successfully separated it into two new "earths" (oxides).[4][6] He named the brown-colored oxide "holmia," in honor of his hometown of Stockholm (Holmia in Latin), and the green-colored oxide "thulia."[4][7] "Holmia" was later identified as holmium oxide (Ho₂O₃).[5]

It is important to note that the actual isolation of pure metallic holmium was not achieved until 1911 by Otto Holmberg .[5]

This compound: From Oxide to Salt

While the specific historical first synthesis of this compound is not well-documented, its preparation would have followed established chemical principles of the time. The most direct method would involve the reaction of the newly isolated Holmium oxide with sulfuric acid. This acid-base reaction is a standard procedure for the synthesis of metal sulfates from their corresponding oxides.

The chemical equation for this reaction is:

Ho₂O₃ + 3H₂SO₄ → Ho₂(SO₄)₃ + 3H₂O

The resulting product, Holmium(III) sulfate, can exist in both anhydrous and hydrated forms, with the octahydrate being a common variant.

Quantitative Data

For ease of comparison, the following tables summarize the key physical and chemical properties of Holmium, Holmium Oxide, and this compound.

Table 1: Properties of Holmium (Ho)

| Property | Value |

| Atomic Number | 67 |

| Atomic Weight | 164.93032 u |

| Appearance | Silvery-white, soft, malleable metal |

| Melting Point | 1474 °C |

| Boiling Point | 2700 °C |

| Density | 8.79 g/cm³ |

| Electron Configuration | [Xe] 4f¹¹ 6s² |

| Oxidation State | +3 |

Table 2: Properties of Holmium(III) Oxide (Ho₂O₃)

| Property | Value |

| Molar Mass | 377.86 g/mol |

| Appearance | Pale yellow powder |

| Melting Point | 2367 °C |

| Density | 8.37 g/cm³ |

| Solubility in Water | Insoluble |

Table 3: Properties of Holmium(III) Sulfate (Ho₂(SO₄)₃)

| Property | Anhydrous (Ho₂(SO₄)₃) | Octahydrate (Ho₂(SO₄)₃·8H₂O) |

| Molar Mass | 618.05 g/mol | 762.17 g/mol |

| Appearance | Yellow crystals | Yellowish crystals |

| Solubility in Water | Soluble | Soluble |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of this compound from Holmium oxide, based on historical chemical methods.

Synthesis of Holmium(III) Sulfate from Holmium(III) Oxide

Objective: To synthesize Holmium(III) sulfate by reacting Holmium(III) oxide with sulfuric acid.

Materials:

-

Holmium(III) oxide (Ho₂O₃) powder

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Beaker

-

Glass stirring rod

-

Heating mantle or Bunsen burner

-

Evaporating dish

-

Crystallizing dish

-

Filter paper and funnel

Procedure:

-

Dissolution of Holmium Oxide:

-

Carefully weigh a known quantity of Holmium(III) oxide powder and place it into a beaker.

-

Under constant stirring, slowly and cautiously add a stoichiometric excess of concentrated sulfuric acid to the beaker. The reaction is exothermic, so the acid should be added in small portions.

-

Gently heat the mixture using a heating mantle or Bunsen burner to facilitate the dissolution of the oxide. Continue heating and stirring until the Holmium oxide has completely dissolved, and a clear solution is obtained.

-

-

Evaporation and Crystallization:

-

Transfer the resulting this compound solution to an evaporating dish.

-

Heat the solution gently to evaporate the excess water and concentrate the solution. Care should be taken to avoid boiling the solution to dryness.

-

Once the solution becomes saturated (crystals may start to form on a cooled stirring rod dipped into the solution), remove it from the heat.

-

Pour the hot, saturated solution into a crystallizing dish and allow it to cool slowly to room temperature. Covering the dish with a watch glass will slow down the cooling and evaporation process, promoting the formation of larger crystals.

-

-

Isolation and Drying of Crystals:

-

Once a significant amount of crystals has formed, decant the supernatant liquid.

-

Collect the crystals by filtration using a funnel and filter paper.

-

Wash the crystals with a small amount of cold distilled water to remove any residual acid, followed by a wash with a small amount of ethanol (B145695) to aid in drying.

-

Carefully transfer the crystals to a dry piece of filter paper and allow them to air dry completely.

-

Safety Precautions:

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The dissolution of the oxide in acid is an exothermic reaction and should be performed with caution to control the temperature.

Conclusion

The discovery of Holmium was a significant step in the characterization of the rare earth elements, a journey marked by meticulous spectroscopic analysis and chemical separation. While the specific historical details of the first synthesis of this compound are not as prominently recorded, its creation was a logical and straightforward consequence of the isolation of Holmium oxide. The predictable reactivity of the oxide with sulfuric acid would have allowed early chemists to readily produce and subsequently study the properties of this compound. The data and protocols presented in this guide offer a comprehensive overview for researchers and scientists interested in the fundamental chemistry and history of this intriguing lanthanide compound.

References

- 1. Holmium (III) Sulfate Hydrate - ProChem, Inc. [prochemonline.com]

- 2. aemree.com [aemree.com]

- 3. americanelements.com [americanelements.com]

- 4. exodus3000.fandom.com [exodus3000.fandom.com]

- 5. Holmium(III) sulfate hydrate | H2Ho2O13S3 | CID 25021756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. wholesale Holmium(III) sulfate hydrate Powder - FUNCMATER [funcmater.com]

- 7. This compound OCTAHYDRATE CAS#: 13473-57-9 [m.chemicalbook.com]

A Technical Guide to the Natural Occurrence and Extraction of Holmium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of holmium and the methodologies for its extraction and the synthesis of its key compounds. The information is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in the unique properties and applications of this rare earth element.

Natural Occurrence and Abundance

Holmium (Ho) is a rare earth element belonging to the lanthanide series. It is not found as a free element in nature but occurs as a minor component in various minerals, often alongside other rare earth elements.[1] The primary commercial sources of holmium are the minerals monazite (B576339) and gadolinite.[1] Significant reserves of these minerals are located in China, the United States, Brazil, India, Sri Lanka, and Australia.

Holmium is a relatively scarce element in the Earth's crust, with an estimated abundance of about 1.3 parts per million (ppm).[2] Despite its classification as a "rare earth," it is more abundant than elements like silver and gold.

The following table summarizes the key quantitative data regarding the natural occurrence of holmium:

| Parameter | Value | Reference |

| Abundance in Earth's Crust | 1.3 mg/kg (ppm) | [2] |

| Holmium content in Monazite | ~0.05% | [2] |

| Estimated World Reserves of Holmium | 400,000 tonnes | [2] |

| Annual Production of Holmium | ~10 tonnes | [2] |

Extraction of Holmium from Ores

The extraction of holmium from its ores is a multi-step process that involves the separation of various rare earth elements from each other. The general workflow for extracting holmium from monazite ore is depicted in the diagram below.

Figure 1: General workflow for the extraction of Holmium from Monazite ore.

Experimental Protocols

-

Crushing and Grinding: The raw monazite ore is first crushed and ground into a fine powder to increase the surface area for chemical reaction.[1]

-

Beneficiation: The ground ore undergoes magnetic and gravity separation to concentrate the rare earth-containing minerals.[1]

-

Acid Digestion: The concentrated ore is treated with hot concentrated sulfuric acid to dissolve the rare earth elements as sulfates.[1][3]

-

Selective Precipitation of Thorium: The acidic solution is partially neutralized with sodium hydroxide to a pH of 3-4. This causes the precipitation of thorium as thorium hydroxide, which is then removed by filtration.[1][3]

-

Oxalate Precipitation of Rare Earths: Ammonium (B1175870) oxalate is added to the filtrate to precipitate the rare earth elements as insoluble oxalates.[1][3]

-

Calcination to Oxides: The mixed rare earth oxalates are heated (annealed) to a high temperature to convert them into a mixture of rare earth oxides.[1][4]

-

Separation of Cerium: The mixed oxides are dissolved in nitric acid. Cerium(IV) oxide is insoluble in nitric acid and can be separated by filtration.[1][3]

Solvent extraction is a liquid-liquid extraction technique used to separate individual rare earth elements based on their different distribution coefficients between an aqueous phase (containing the rare earth nitrates) and an immiscible organic phase.

Protocol Outline:

-

Organic Phase Preparation: Prepare a solution of an organophosphorus extractant, such as 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507), in an organic solvent like kerosene.

-

Extraction: The aqueous solution of rare earth nitrates is intimately mixed with the organic phase. The rare earth ions are selectively transferred to the organic phase.

-

Scrubbing: The loaded organic phase is "scrubbed" with a dilute acid solution to remove any co-extracted impurities.

-

Stripping: The desired rare earth elements are stripped back into an aqueous phase using a stronger acid solution.

-

Multi-stage Process: This process is repeated in a multi-stage counter-current fashion to achieve high purity separation of individual rare earth elements, including holmium.[5]

The following diagram illustrates the logical flow of a multi-stage solvent extraction process for separating rare earth elements.

Figure 2: Logical flow of a multi-stage solvent extraction process.

Ion exchange chromatography is another powerful technique for separating rare earth elements with high purity. It relies on the differential affinities of the rare earth ions for an ion exchange resin.

Protocol Outline:

-

Column Preparation: A chromatography column is packed with a suitable cation exchange resin (e.g., AG50W-X8).[2]

-

Loading: The solution of rare earth nitrates is loaded onto the column, where the rare earth ions bind to the resin.[2]

-

Elution: The column is then eluted with a solution of a complexing agent, such as α-hydroxyisobutyric acid (α-HIBA).[2] The rare earth ions form complexes with the eluent and are selectively washed down the column at different rates.

-

Fraction Collection: The eluate is collected in fractions. The fractions containing the purified holmium are identified and combined.

The following table provides typical parameters for the ion exchange separation of holmium:

| Parameter | Value | Reference |

| Resin | AG50W-X8 cation exchange resin | [2] |

| Eluent | α-hydroxyisobutyric acid (α-HIBA) | [2] |

| pH of Eluent | ~4.6 | [2] |

| Post-column reagent for detection | 4-(2-pyridylazo)resorcinol (PAR) | [2] |

Synthesis of Holmium Compounds

Synthesis of Holmium(III) Oxide (Ho₂O₃)

Holmium(III) oxide is a common and important compound of holmium. It is typically prepared by the thermal decomposition of a holmium salt, such as holmium oxalate.

Experimental Protocol:

-

Precipitation of Holmium Oxalate: To a purified solution of a holmium salt (e.g., holmium nitrate), a solution of oxalic acid or ammonium oxalate is added to precipitate holmium oxalate (Ho₂(C₂O₄)₃).[4]

-

Filtration and Washing: The holmium oxalate precipitate is collected by filtration and washed with deionized water to remove any soluble impurities.

-

Drying: The washed precipitate is dried in an oven.

-

Calcination: The dried holmium oxalate is calcined in a furnace at a high temperature (e.g., 800-1000 °C).[4] The oxalate decomposes, leaving behind pure holmium(III) oxide.

The chemical reaction for the calcination is: Ho₂(C₂O₄)₃ → Ho₂O₃ + 3CO₂ + 3CO

Synthesis of Holmium(III) Fluoride (B91410) (HoF₃)

Holmium(III) fluoride can be synthesized by the reaction of holmium(III) oxide with ammonium bifluoride or by direct fluorination.

Experimental Protocol (from Holmium Oxide):

-

Reaction Mixture: Holmium(III) oxide is mixed with an excess of ammonium bifluoride (NH₄HF₂).

-

Heating: The mixture is heated in a crucible (typically made of platinum or nickel) in a furnace under an inert atmosphere (e.g., argon). The temperature is gradually increased to drive off water and ammonia, and then to a higher temperature to ensure complete reaction.

-

Cooling and Grinding: After cooling to room temperature, the resulting solid is ground to a fine powder.

The overall reaction can be represented as: Ho₂O₃ + 6NH₄HF₂ → 2HoF₃ + 6NH₄F + 3H₂O

The following diagram illustrates the relationship between the key holmium compounds.

Figure 3: Synthesis pathways for key Holmium compounds.

This guide provides a foundational understanding of the natural occurrence and extraction of holmium compounds. The detailed protocols and workflows are intended to be a starting point for researchers and scientists, and may require further optimization based on the specific starting materials and desired purity of the final product.

References

A Technical Guide to the Paramagnetic Properties of Holmium (III) Ions in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the paramagnetic properties of Holmium (III) ions in solution. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of workflows for professionals in research and drug development who leverage the unique magnetic characteristics of lanthanide ions.

Holmium (III) (Ho³⁺), a member of the lanthanide series, is of significant interest due to its notable paramagnetic properties, which arise from the presence of unpaired electrons in its 4f subshell. The electron configuration of Ho³⁺ is [Xe] 4f¹⁰, which results in unpaired electrons, making it strongly paramagnetic.[1] These properties are harnessed in various applications, including as contrast agents in Magnetic Resonance Imaging (MRI) and as shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the behavior of Ho³⁺ in solution is critical for optimizing its function in these and other emerging technologies.

Quantitative Data on Paramagnetic Properties

The paramagnetic behavior of the Holmium (III) ion in solution is quantified by its magnetic susceptibility, effective magnetic moment, and its effect on the relaxation times of solvent nuclei.

Magnetic Moment and Susceptibility

The theoretical effective magnetic moment (μ_eff) for a free Ho³⁺ ion can be calculated using Hund's rules and is approximately 10.6 μB.[2] However, experimental values can vary depending on the chemical environment and temperature. The magnetic susceptibility of a substance is a measure of how much it will become magnetized in an applied magnetic field. For paramagnetic substances like Ho³⁺ in solution, this is a positive value.

| Property | Theoretical Value | Experimental Value (Solid State) | Experimental Value (Solution) | Method | Reference |

| Effective Magnetic Moment (μ_eff) | ~10.6 μB | 9.15(1) μB (in KHoSe₂, 100-300 K) | 5.04 µB (for Mn(acac)₃, illustrative of method) | SQUID Magnetometry | [2][3] |

| 11.67 μB (in HoCrO₃) | AC Magnetic Susceptibility | [4] | |||

| Molar Magnetic Susceptibility (χ_M) | - | 13.8 - 14.3 cm³ K mol⁻¹ (at 300 K for various Ho(III) complexes) | - | SQUID Magnetometry | [5] |

Note: Experimental data for the magnetic moment and susceptibility of Ho(III) ions specifically in aqueous solution are not as commonly reported in tabular format as for solid-state compounds. The values for solid-state compounds are provided for context. The Evans method is a common technique to determine these values in solution.

NMR Relaxivity

The presence of paramagnetic ions like Ho³⁺ in solution significantly affects the longitudinal (T₁) and transverse (T₂) relaxation times of solvent protons. This effect is quantified by the relaxivity (r₁ and r₂), which is the change in the relaxation rate (1/T₁ and 1/T₂) per millimolar concentration of the paramagnetic ion.

| Parameter | Value | Conditions | Reference |

| Longitudinal Relaxivity (r₁) | Varies with magnetic field strength (See original research for full dispersion curves) | Aqueous solution | |

| Transverse Relaxivity (r₂) | Varies with magnetic field strength (See original research for full dispersion curves) | Aqueous solution |

For detailed Nuclear Magnetic Relaxation Dispersion (NMRD) profiles showing the dependency of r₁ and r₂ on the magnetic field strength for aqueous Ho³⁺ solutions, researchers are directed to specialized literature.

Experimental Protocols

Accurate determination of the paramagnetic properties of Ho(III) in solution requires precise experimental techniques. The following sections detail the methodologies for three key experimental approaches.

Determination of Magnetic Susceptibility using the Evans Method

The Evans method is a widely used NMR technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[6] It relies on measuring the chemical shift difference of a reference compound in the presence and absence of the paramagnetic species.[6]

Materials:

-

High-resolution NMR spectrometer

-

Coaxial NMR tube insert

-

Volumetric flasks and pipettes

-

Holmium (III) salt (e.g., HoCl₃)[7]

-

Deuterated solvent (e.g., D₂O)

-

Inert reference compound (e.g., tert-butanol)

Procedure:

-

Prepare a stock solution of the Holmium (III) salt with a precisely known concentration in the deuterated solvent.

-

Prepare the reference solution by dissolving a small amount of the inert reference compound (e.g., 1% tert-butanol) in the pure deuterated solvent.

-

Prepare the sample solution by dissolving a precisely weighed amount of the Holmium (III) salt in the reference solution to achieve a known concentration.

-

Fill the NMR tubes:

-

Place the pure reference solution into the inner capillary of the coaxial NMR tube.

-

Carefully add the sample solution (containing Ho³⁺ and the reference compound) into the outer tube.

-

-

Acquire the ¹H NMR spectrum. Two distinct signals for the reference compound will be observed: one from the inner tube (un-shifted) and one from the outer tube (shifted due to the paramagnetic Ho³⁺).

-

Determine the frequency difference (Δf) between the two reference signals in Hertz (Hz).

-

Calculate the molar magnetic susceptibility (χ_M) using the following equation:

χ_M = (Δf / (f * c)) + χ_M(solvent)

where:

-

Δf is the frequency difference (Hz)

-

f is the spectrometer frequency (Hz)

-

c is the molar concentration of the Ho(III) ion (mol/L)

-

χ_M(solvent) is the molar magnetic susceptibility of the solvent (a correction factor)

-

-

Calculate the effective magnetic moment (μ_eff) from the molar magnetic susceptibility using the equation:

μ_eff = 2.828 * sqrt(χ_M * T)

where T is the temperature in Kelvin.

Measurement of Magnetic Moment using SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.[8] For solutions, the sample is typically frozen to fix the position of the paramagnetic ions.

Materials:

-

SQUID magnetometer

-

Sample holder (e.g., gelatin capsule or a sealed tube)

-

Solution of Holmium (III) of known concentration

-

Liquid helium and liquid nitrogen for cooling

Procedure:

-

Sample Preparation:

-

Accurately pipette a known volume of the Ho(III) solution into the sample holder.

-

Flash-freeze the sample in liquid nitrogen to ensure a uniform distribution of the solute.

-

-

Mounting the Sample:

-

Mount the frozen sample onto the sample rod of the SQUID magnetometer.

-

-

System Cooldown:

-

Cool the SQUID system down to liquid helium temperature (typically around 2 K).

-

-

Data Acquisition:

-

Magnetic Moment vs. Temperature: Measure the magnetic moment of the sample as the temperature is varied (e.g., from 2 K to 300 K) in a constant, low applied magnetic field.

-

Magnetic Moment vs. Field (Hysteresis): At a constant low temperature (e.g., 2 K), measure the magnetic moment as the applied magnetic field is swept through a range (e.g., -7 T to +7 T).

-

-

Data Analysis:

-

Correct the raw data for the diamagnetic contribution of the sample holder and the solvent.

-

From the temperature-dependent data, plot χ_M * T vs. T to analyze the magnetic behavior. The effective magnetic moment can be derived from the high-temperature region of this plot.

-

The saturation magnetization from the field-dependent measurements can provide further information about the magnetic ground state of the Ho(III) ion.

-

Determination of NMR Relaxivity

NMR relaxivity measurements quantify the efficiency of a paramagnetic ion to enhance the relaxation rates of solvent nuclei.

Materials:

-

NMR spectrometer capable of T₁ and T₂ measurements (relaxometer or imaging system)

-

A series of solutions with varying concentrations of Ho(III) ions.

Procedure:

-

Prepare a series of dilutions of the Ho(III) stock solution to cover a range of concentrations.

-

Measure the longitudinal relaxation time (T₁) for each solution using an inversion-recovery pulse sequence.

-

Measure the transverse relaxation time (T₂) for each solution using a Carr-Purcell-Meiboom-Gill (CPMG) or spin-echo pulse sequence.

-

Calculate the relaxation rates (R₁ and R₂) for each concentration (R = 1/T).

-

Plot the relaxation rates (R₁ and R₂) as a function of the Ho(III) concentration.

-

Determine the relaxivities (r₁ and r₂) from the slope of the linear fit to the data. The relationship is given by:

R_i = R_i(0) + r_i * [Ho³⁺]

where i is 1 or 2, R_i(0) is the relaxation rate of the pure solvent, and [Ho³⁺] is the molar concentration of the holmium ions.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for determining magnetic susceptibility using the Evans method.

Caption: Workflow for SQUID magnetometry of a frozen solution.

References

- 1. Q.1 Magnetic moment of Ho3+ =? | Filo [askfilo.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Magnetic and Luminescence Properties of 8-Coordinate Holmium(III) Complexes Containing 4,4,4-Trifluoro-1-Phenyl- and 1-(Naphthalen-2-yl)-1,3-Butanedionates [mdpi.com]

- 6. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]

- 7. Holmium(III) chloride - Wikipedia [en.wikipedia.org]

- 8. cryogenic.co.uk [cryogenic.co.uk]

Methodological & Application

Application Notes and Protocols: Preparation of Holmium Oxide Solution for Spectrophotometer Wavelength Calibration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate wavelength calibration is critical for the reliable performance of UV-Visible spectrophotometers in research and quality control settings. Holmium oxide solutions are widely recognized and utilized as a reference material for this purpose due to their numerous, sharp, and stable absorption peaks across the UV and visible range. The use of holmium oxide dissolved in perchloric acid is an established and well-documented method for validating the wavelength scale of a spectrophotometer.[1][2] This solution provides characteristic peaks over a range of 240 nm to 650 nm.[3][4] This document provides a detailed protocol for the preparation of a holmium oxide solution and its use in spectrophotometer wavelength calibration.

Data Presentation

Table 1: Common Concentrations for Holmium Oxide Calibration Standard

| Component | Concentration (w/v) | Acid Concentration | Reference |

| Holmium Oxide (Ho₂O₃) | 4% | 10% Perchloric Acid (v/v) | [3][4][5][6] |

| Holmium Oxide (Ho₂O₃) | 40 g/L | 1.4 M Perchloric Acid | [7][8] |

| Holmium Oxide (Ho₂O₃) | 1 g in 25 mL | 1.4 M Perchloric Acid | [6][9] |

Note on "Holmium Sulfate": While the user query specified this compound, the internationally recognized and validated liquid standard for wavelength calibration is prepared by dissolving holmium oxide in perchloric acid, forming a holmium perchlorate (B79767) solution.[10][11] Holmium does react with sulfuric acid to form this compound[12][13]; however, detailed protocols for its use as a primary wavelength calibration standard are not as established as the perchloric acid-based standard. The stability and spectral characteristics of the holmium perchlorate solution are well-documented for this application.[14][15]

Table 2: Certified Wavelengths for Holmium Oxide in Perchloric Acid Solution

The following table lists the commonly accepted wavelength maxima for a 4% holmium oxide solution in 10% perchloric acid. These values are dependent on the spectral bandwidth of the spectrophotometer.

| Wavelength (nm) |

| 241.15 |

| 249.9 |

| 278.2 |

| 287.15 |

| 333.5 |

| 345.6 |

| 361.5 |

| 385.4 |

| 416.1 |

| 451.1 |

| 467.8 |

| 485.2 |

| 536.3 |

| 640.6 |